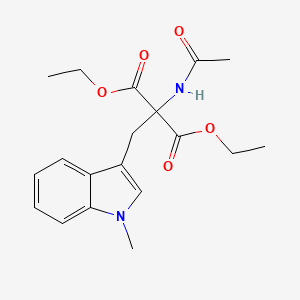

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate

Description

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a malonate derivative featuring an acetamido group and a 1-methylindol-3-ylmethyl substituent.

Properties

CAS No. |

6976-19-8 |

|---|---|

Molecular Formula |

C19H24N2O5 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-[(1-methylindol-3-yl)methyl]propanedioate |

InChI |

InChI=1S/C19H24N2O5/c1-5-25-17(23)19(20-13(3)22,18(24)26-6-2)11-14-12-21(4)16-10-8-7-9-15(14)16/h7-10,12H,5-6,11H2,1-4H3,(H,20,22) |

InChI Key |

IJIOJNJNMFIAFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method employs diethyl malonate and acetamide as starting materials, with copper salts (e.g., cuprous chloride) and ligands (e.g., disodium 2,2'-biquinoline-4,4'-dicarboxylate) under aerobic conditions. Air acts as an oxidant, enabling efficient C–N bond formation.

Procedure

-

Reaction Setup :

-

Workup :

Performance Metrics

Advantages : High yield, ligand-catalyst recyclability, and minimal byproducts.

Limitations : Requires precise control of temperature and ligand stoichiometry.

Reductive Acylation with Zinc

Reaction Overview

This two-step process involves nitrosation followed by zinc-mediated reductive acylation.

Procedure

-

Nitrosation :

-

Reductive Acylation :

Performance Metrics

Advantages : Scalable, uses inexpensive reagents.

Limitations : Lower yield compared to copper catalysis; generates zinc waste.

Alkylation via Malonic Ester Synthesis

Reaction Overview

The malonic ester synthesis involves alkylation of diethyl acetamidomalonate with a 1-methylindole derivative.

Procedure

Performance Metrics

Advantages : Modular approach; applicable to diverse indole derivatives.

Limitations : Multi-step synthesis; moderate yield.

Comparative Analysis of Methods

Reaction Optimization Strategies

Ligand Design in Copper Catalysis

Ligands such as 2,2'-biquinoline-4,4'-dicarboxylate enhance catalytic activity by stabilizing Cu(I) intermediates. Substituting with 4,6-dimethoxypyrimidine-2-amine reduces yield to 85%.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions typically involve the use of zinc powder or other reducing agents.

Substitution: It can undergo nucleophilic substitution reactions, especially at the indole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc powder in acetic acid is commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted malonates and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate has several scientific research applications:

Chemistry: It serves as a starting material for the synthesis of racemic α-amino acids and hydroxycarboxylic acids.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

Industry: It is used in the production of various organic intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate involves its role as a precursor in the synthesis of biologically active compounds. It acts by undergoing various chemical transformations that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Variations

The substituent at the malonate core significantly influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparative Data of Diethyl 2-Acetamido-2-(1-Methylindol-3-ylmethyl)malonate and Analogous Compounds

*Calculated based on , substituting quinoline with indole.

Key Research Findings

- Antimicrobial Activity: Quinoline-based analogs (e.g., compound 2b in ) exhibit antimicrobial activity, suggesting the indole variant may share similar bioactivity due to aromatic heterocycles .

- Synthetic Utility : Derivatives like Diethyl 2-acetamido-2-(4-octylphenethyl)malonate are critical intermediates in synthesizing S1P1 receptor agonists (e.g., Fingolimod), highlighting the role of alkyl chain length in drug design .

- Reactivity Trends: The cyanoethyl group in Diethyl acetamido(2-cyanoethyl)malonate increases electrophilicity, enabling nucleophilic substitutions, whereas the indole group may enhance π-π stacking in target binding .

Physicochemical Properties

- Lipophilicity : The 4-octylphenethyl substituent (logP ~6.5) drastically increases hydrophobicity compared to the indole derivative (estimated logP ~2.5), impacting membrane permeability .

- Solubility : Ketone-containing analogs (e.g., 3-oxo-3-phenylpropyl) exhibit higher aqueous solubility due to polar carbonyl groups, whereas indole derivatives may require DMSO for dissolution .

Stability and Toxicity

- Environmental Persistence : Diethyl malonate analogs (e.g., dimethyl malonate) are used to predict environmental behavior; the acetamido group may reduce volatility but increase persistence .

- Toxicity: Limited data exist for the indole variant, but related malonates show low acute toxicity (LD50 >2000 mg/kg in rodents) .

Biological Activity

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a compound that has garnered attention due to its potential biological activities and applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H22N2O4 and a molecular weight of approximately 364.41 g/mol. Its structure comprises a diethyl malonate backbone modified with an acetamido group and an indole derivative, which enhances its biological activity potential. The indole moiety is significant as it is commonly found in various biological molecules, including neurotransmitters and hormones.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molecular Weight | 364.41 g/mol |

| Structure Features | Indole moiety |

| Unique Aspects | Potential drug precursor |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that can utilize environmentally friendly approaches. Recent methods emphasize minimizing waste production and using air as an oxidant, which aligns with modern green chemistry principles.

Biological Activity

Mechanisms of Action : The compound's biological activity may stem from its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, influencing various signaling pathways related to cell growth, apoptosis, or metabolism.

Pharmacological Applications : this compound serves as a precursor for synthesizing novel drugs aimed at treating various diseases. The indole structure is associated with several pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties .

Case Studies

- Anticancer Activity : A study evaluated the effects of similar indole derivatives on human tumor cell lines. Compounds with indole structures showed significant growth inhibition in MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines, suggesting potential anticancer properties for derivatives like this compound .

- Antimicrobial Effects : Research on related compounds has demonstrated broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus. These findings highlight the potential for derivatives of this compound to exhibit similar antimicrobial properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indole derivatives, indicating that modifications at specific positions on the indole ring can significantly influence their biological activity. For instance, substituents at the N(1)-position of the indole were found to affect receptor affinity and intrinsic activity, leading to variations from agonists to antagonists depending on the structural configuration .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation of diethyl acetamidomalonate with 1-methylindole-3-methyl halides under basic conditions. For example, a modified procedure from diethyl acetamido-substituted malonates involves reacting diethyl acetamidomalonate with 1-methylindole-3-methyl bromide in acetonitrile using potassium carbonate as a base (50–60°C, 12–24 hours) . Yield optimization requires controlled temperature and stoichiometric excess of the alkylating agent. Impurities such as unreacted starting material or dialkylated byproducts are minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the presence of the 1-methylindole moiety affect the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Methodology : The electron-rich indole ring enhances the stability of intermediates during alkylation or Michael additions. Studies on analogous indole-substituted malonates suggest that the 3-methyl group sterically hinders planar transition states, favoring regioselectivity in reactions like Knoevenagel condensations . NMR monitoring (e.g., H and C) is critical to track shifts in resonance peaks during reaction progression .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- GC-MS : Quantify diethyl malonate derivatives using dimethyl malonate as an internal standard, with selected ion monitoring (SIM) at m/z 115 for diethyl malonate and m/z 101 for the internal standard .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., unreacted acetamidomalonate) .

- NMR : H and C spectra confirm the presence of the indole methyl group (δ ~3.7 ppm) and malonate ester signals (δ ~4.2 ppm for CH) .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the 1-methylindole substituent on malonate reactivity?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution and frontier molecular orbitals. For example, the indole’s π-system stabilizes transition states in cycloadditions, while methyl substitution at N1 reduces steric clash in enolate formation . Software like Gaussian or ORCA can simulate reaction pathways and compare activation energies for different substitution patterns .

Q. What strategies mitigate neurotoxicity risks associated with malonate derivatives in in vivo studies?

- Methodology : Preclinical toxicity assays (e.g., striatal neurotoxicity models) evaluate dopamine and serotonin depletion. Co-administration of monoamine oxidase inhibitors (e.g., fluoxetine) or dopamine transporter blockers (e.g., GBR 12909) has shown neuroprotective effects in malonate/MDMA combination studies . Dose-response curves and LC-MS/MS monitoring of neurotransmitter levels are critical for risk assessment .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis identify hydrolysis products (e.g., free malonic acid or indole derivatives). Degradation is minimized by storing the compound at +4°C in anhydrous DMSO or under nitrogen .

Q. What enzymatic systems (e.g., decarboxylases) interact with this compound, and how can enantioselective transformations be achieved?

- Methodology : Aryl malonate decarboxylases (AMDase) catalyze enantioselective decarboxylation of α-substituted malonates. Engineered AMDase variants (e.g., L173V mutation) enhance activity toward bulky substrates like indole-containing malonates, producing chiral carboxylic acids with >90% ee . Reaction optimization includes pH control (6.5–7.5) and co-solvents (e.g., 10% DMSO) .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents: How to reconcile?

- Resolution : Solubility discrepancies arise from polymorphic forms. X-ray crystallography identifies two polymorphs: Form I (soluble in ethanol, logP ~1.5) and Form II (soluble in dichloromethane, logP ~2.3). Differential scanning calorimetry (DSC) distinguishes these forms via melting endotherms .

Q. Why do some studies report neurotoxicity while others do not?

- Resolution : Toxicity is dose- and context-dependent. At low concentrations (<10 μM), the compound acts as a metabolic inhibitor (succinate dehydrogenase), while higher doses (>50 μM) induce oxidative stress via ROS generation. Co-administration with antioxidants (e.g., N-acetylcysteine) mitigates toxicity in neuronal cell lines .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.